Ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-ene-1-sulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate sulfonylating agent under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Ethyl carbamate
- N-tert-Butoxycarbonyl-L-alanine
Uniqueness
tert-Butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate is unique due to its specific structural features, such as the ethoxysulfonyl group and the tert-butyl carbamate moiety . These features confer distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H21NO5S |
---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-ene-1-sulfonate |
InChI |
InChI=1S/C11H21NO5S/c1-6-16-18(14,15)8-7-9(2)12-10(13)17-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,13) |
InChI Key |
VRWUAFNFOUSVPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)C=CC(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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